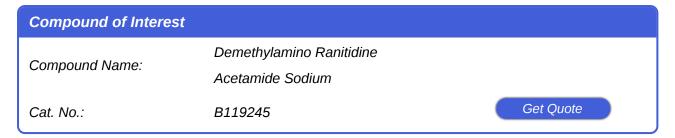


Stability Profile of Demethylamino Ranitidine Acetamide Sodium: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability profile of **Demethylamino Ranitidine Acetamide Sodium**, a known impurity and degradation product of Ranitidine.[1][2][3] The information presented herein is crucial for the development of stable pharmaceutical formulations and for ensuring drug safety and efficacy. This document details potential degradation pathways, analytical methodologies for stability assessment, and presents data in a structured format for ease of interpretation.

Introduction

Demethylamino Ranitidine Acetamide Sodium (CAS No. 112251-56-6) is recognized as impurity D of Ranitidine Hydrochloride.[1][3] Its presence and concentration in the final drug product are critical quality attributes that must be monitored and controlled. Understanding the stability of this impurity is essential for setting appropriate specifications, determining retest periods, and defining storage conditions for Ranitidine-containing products. While direct and extensive stability studies on this specific impurity are not widely published, a robust stability profile can be inferred from the extensive research on the degradation of Ranitidine under various stress conditions.[4][5][6]

Forced Degradation and Stability-Indicating Methods



Forced degradation studies are fundamental to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Ranitidine has been shown to degrade under acidic, basic, and oxidative conditions, while being relatively stable under thermal and photolytic stress.[4][5]

Summary of Forced Degradation Conditions for Ranitidine

The following table summarizes typical stress conditions applied in forced degradation studies of Ranitidine, which would lead to the formation of impurities such as **Demethylamino**Ranitidine Acetamide Sodium.



Stress Condition	Reagent/Parameter	Duration	Observations
Acid Hydrolysis	0.1 M HCI	24 - 48 hours	Significant degradation observed. [4][5]
Base Hydrolysis	0.1 M NaOH	24 - 48 hours	Significant degradation observed. [4][5]
Oxidative	3-30% H ₂ O ₂	15 - 30 minutes	Significant degradation observed. [4][5][6]
Thermal	60 - 80°C	10 - 28 days	Relatively stable, some degradation may occur at higher temperatures over extended periods.[5]
Photolytic	UV light (254 nm), Xenon lamp	7 - 10 days	Relatively stable, though some degradation products have been identified upon intense irradiation.[5][6]
Humidity	75-90% RH	7 - 28 days	Moisture can promote degradation, especially in the presence of other impurities.[7]

Analytical Methodologies for Stability Testing

A validated, stability-indicating analytical method is paramount for accurately quantifying **Demethylamino Ranitidine Acetamide Sodium** and other impurities in the presence of the



active pharmaceutical ingredient (API) and other degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.[4][5]

Representative HPLC Method Protocol

The following protocol is a representative example of a stability-indicating HPLC method for the analysis of Ranitidine and its impurities.

Chromatographic Conditions:

- Column: C18, 4.6 mm x 250 mm, 5 μm particle size
- Mobile Phase: A gradient mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 230 nm or 314 nm[4][8]
- Injection Volume: 20 μL
- Column Temperature: 30°C

Sample Preparation:

- Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase components).
- Sonicate to ensure complete dissolution.
- Filter the solution through a 0.45 μm nylon or PVDF syringe filter before injection.[8]

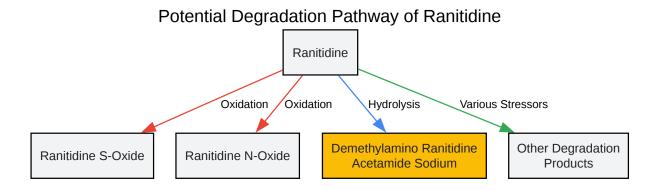
Method Validation:

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[4]



Visualization of Key Processes Potential Degradation Pathway of Ranitidine

The following diagram illustrates a simplified potential degradation pathway for Ranitidine that could lead to the formation of **Demethylamino Ranitidine Acetamide Sodium** and other related impurities.



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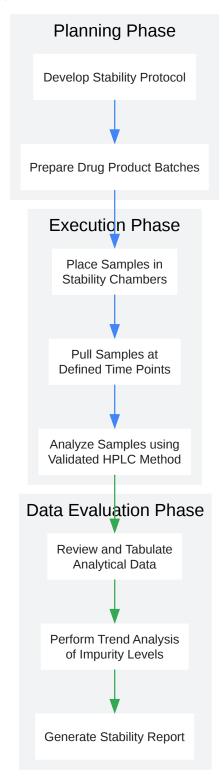
Caption: Simplified degradation pathways of Ranitidine under stress conditions.

Experimental Workflow for Stability Testing

The diagram below outlines a typical experimental workflow for conducting a comprehensive stability study of a pharmaceutical product.



General Experimental Workflow for Stability Testing



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Caption: A typical workflow for conducting pharmaceutical stability studies.



Summary and Conclusions

The stability of **Demethylamino Ranitidine Acetamide Sodium** is intrinsically linked to the stability of the parent drug, Ranitidine. Understanding the conditions that promote the degradation of Ranitidine is key to controlling the formation of this and other impurities. The use of a validated, stability-indicating HPLC method is essential for the accurate monitoring of impurity levels throughout the shelf-life of the drug product. While this guide provides a comprehensive overview based on available data for Ranitidine, further studies focusing specifically on the stability of isolated **Demethylamino Ranitidine Acetamide Sodium** would be beneficial for a more complete understanding.

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- To cite this document: BenchChem. [Stability Profile of Demethylamino Ranitidine Acetamide Sodium: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b119245#stability-profile-of-demethylamino-ranitidine-acetamide-sodium]



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